molecular formula C17H11Cl2NO B1420543 2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-33-0

2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420543
M. Wt: 316.2 g/mol
InChI Key: WFBOCOXRXINQND-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are often used in the synthesis of pharmaceuticals and dyes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl chloride group) would all influence its properties .

Scientific Research Applications

Photophysical Properties and Computational Investigations

  • Research on new rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, including 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline, has been conducted. These complexes have been characterized by various techniques, including luminescence, and the effect of the organic ligand on optical properties and electronic structure was investigated through DFT and time-dependent DFT calculations (Albertino et al., 2007).

Reactivity and Solvolysis Studies

  • A study focused on the lithium chloride-induced solvolysis of chloro(ligand-C, N) triphenylphosphinepalladium(II) complexes, including 8-methylquinoline, in acetic acid solvent. This research provides insights into the reactivity patterns and process mechanisms (Ryabov, 1984).

Optoelectronic and Nonlinear Properties

  • A detailed study of hydroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, was conducted to understand their structural, electronic, optical, and charge transport properties. The research employed DFT and time-dependent DFT for geometry optimization and analysis of quantum chemical insights (Irfan et al., 2020).

Structural and Spectroscopic Analysis

  • Novel compounds like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one have been synthesized and analyzed using X-ray crystallography and DFT methods. These studies provide insights into molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis (Fatma et al., 2017).

Fluorescence Derivatization in Chromatography

  • 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been found to be a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. The study provides insights into its reactivity with various alcohols and the potential for producing corresponding fluorescent esters (Yoshida et al., 1992).

Safety And Hazards

As with any chemical compound, handling “2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would likely require standard safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in areas like pharmaceuticals or materials science, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-3-2-4-13-14(17(19)21)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBOCOXRXINQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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